(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
Description
This compound is a tetracycline-class antibiotic derivative characterized by a 6-methylidene group (CH₂) and a hydrochloride salt formulation, enhancing its solubility and stability. Its stereochemistry includes four defined stereocenters (4S,4aR,5S,5aR,12aR), critical for ribosomal binding and antibacterial activity . The dimethylamino group at position 4 and hydroxyl groups at positions 1,5,10,11,12a contribute to its pharmacophore, enabling interactions with bacterial 30S ribosomal subunits.
Properties
IUPAC Name |
4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPSARQTYDZXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715804 | |
| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3963-45-9 | |
| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00715804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride is a derivative of doxycycline and belongs to the tetracycline class of antibiotics. This compound has garnered attention for its diverse biological activities and therapeutic potential.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | (4S,4aR,5S,5aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
| Molecular Formula | C26H41ClN2O12 |
| Molecular Weight | 609.066 g/mol |
| CAS Number | 24390-14-5 |
| PubChem CID | 131676157 |
Structure
The structure of this compound includes multiple hydroxyl groups and a dimethylamino group which contribute to its solubility and biological activity.
Tetracyclines like this compound exhibit their biological activity primarily through the inhibition of protein synthesis in bacteria. They bind to the 30S ribosomal subunit and prevent the attachment of aminoacyl-tRNA to the ribosome during translation. This action effectively halts bacterial growth and replication.
Antimicrobial Activity
Research indicates that this compound possesses broad-spectrum antimicrobial properties. It is effective against various Gram-positive and Gram-negative bacteria. Its mechanism involves:
- Inhibition of Protein Synthesis: By binding to the ribosomal subunit.
- Bacteriostatic Effects: Preventing bacterial growth rather than killing them outright.
Therapeutic Applications
- Infection Treatment: Commonly used for respiratory tract infections and skin infections.
- Veterinary Medicine: Used in livestock for growth promotion and disease prevention due to its efficacy against bacterial infections.
- Acne Treatment: Effective in managing acne due to its anti-inflammatory properties.
Case Study 1: Efficacy Against Respiratory Infections
A clinical study demonstrated that patients treated with doxycycline derivatives showed significant improvement in symptoms of respiratory infections compared to placebo groups. The study highlighted a reduction in bacterial load and inflammation markers.
Case Study 2: Veterinary Use
In veterinary applications, studies have shown that administering this compound in livestock resulted in lower incidence rates of infectious diseases and improved overall health outcomes.
Side Effects and Considerations
While generally well-tolerated, the use of tetracyclines can lead to side effects such as:
- Gastrointestinal disturbances (nausea and diarrhea)
- Photosensitivity reactions
- Potential impact on bone growth in children if used during pregnancy or early childhood
Scientific Research Applications
Antimicrobial Properties
Doxycycline and its derivatives are well-known for their broad-spectrum antimicrobial activity . The compound exhibits efficacy against a variety of bacterial strains due to its ability to inhibit protein synthesis by binding to the 30S ribosomal subunit. This mechanism is crucial for treating infections caused by Gram-positive and Gram-negative bacteria.
Case Study: Treatment of Acne Vulgaris
A study demonstrated the effectiveness of doxycycline derivatives in treating acne vulgaris. The compound reduces inflammation and bacterial colonization on the skin surface. Clinical trials have shown significant improvement in acne lesions with minimal side effects compared to traditional treatments .
Anti-inflammatory Applications
The compound has shown potential in reducing inflammation through its action on inflammatory pathways. Research indicates that doxycycline can inhibit matrix metalloproteinases (MMPs), which play a role in tissue remodeling during inflammatory responses.
Case Study: Periodontal Disease Management
Clinical studies have investigated the use of doxycycline in managing periodontal diseases. The results indicated a reduction in periodontal pocket depth and improvement in clinical attachment levels when used as an adjunct to mechanical therapy .
Cancer Research
Recent studies have explored the role of doxycycline derivatives in cancer treatment. The compound's ability to inhibit angiogenesis and induce apoptosis in cancer cells presents a promising avenue for therapeutic development.
Case Study: Inhibition of Tumor Growth
Research has illustrated that doxycycline can inhibit the growth of certain cancer cell lines by downregulating vascular endothelial growth factor (VEGF) expression. This effect contributes to reduced tumor vascularization and growth rate .
Veterinary Medicine
The antimicrobial properties of this compound extend to veterinary applications. It is commonly used for treating infections in animals and has been effective against respiratory diseases in livestock.
Case Study: Treatment of Bovine Respiratory Disease
A clinical trial involving cattle demonstrated that doxycycline effectively reduced the incidence of bovine respiratory disease (BRD). The study reported improved recovery rates and reduced mortality associated with BRD when treated with the compound .
Pharmacokinetics and Formulation Development
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. Studies focus on its absorption, distribution, metabolism, and excretion (ADME) properties.
Formulation Insights
Research has led to the development of various formulations that enhance bioavailability and reduce side effects. For instance, encapsulating the compound in nanoparticles has shown promise in improving its delivery and efficacy .
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
The hydrochloride salt form indicates reactivity with bases. Neutralization with alkaline agents (e.g., NaOH) regenerates the free base form of the compound, as demonstrated in purification steps during synthesis . Conversely, acidification with HCl stabilizes the compound for pharmaceutical formulations.
Key Reaction:
Oxidation and Degradation
The hydroxyl and conjugated carbonyl groups render the compound susceptible to oxidative degradation. Under oxidative conditions (e.g., exposure to O or peroxides), the following transformations occur:
-
C-6 methylidene oxidation : Forms a ketone or epoxide intermediate .
-
Aromatic ring hydroxylation : Generates polyhydroxylated byproducts .
Stability Data:
| Condition | Degradation Pathway | Observed Byproducts | Source |
|---|---|---|---|
| Ambient O | C-6 oxidation | Epoxide derivatives | |
| UV light | Ring hydroxylation | Polyphenolic compounds |
Nucleophilic Substitution
The carboxamide group participates in nucleophilic substitution reactions. For example:
-
Amide hydrolysis : Under acidic/basic conditions, the carboxamide hydrolyzes to a carboxylic acid.
-
Morpholine derivatization : Reacts with morpholine derivatives to form modified tetracycline analogs .
Reaction Example:
Electrophilic Substitution
The aromatic rings undergo electrophilic substitution, particularly halogenation. Chlorination at the C-7 position produces a bioactive derivative :
Chlorination Conditions:
Metal Complexation
The compound chelates divalent metals (e.g., Ca, Mg) via its hydroxyl and carbonyl groups, forming stable complexes. This property is exploited in sustained-release formulations .
Complexation Data:
| Metal Ion | Binding Site | Stability Constant (log K) | Source |
|---|---|---|---|
| Ca | C-10/C-11 hydroxyls | 4.2 | |
| Mg | C-12a hydroxyl | 3.8 |
Photochemical Reactions
Exposure to UV light induces photodegradation, leading to:
-
Demethylation : Loss of the dimethylamino group.
Photostability Parameters:
Methylidene Functionalization
The C-6 methylidene group undergoes Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts .
Carboxamide Derivatization
Reaction with amines (e.g., piperidine) yields secondary amides, enhancing antibacterial activity .
Example Synthesis Pathway:
Stability in Solution
The compound degrades in aqueous media depending on pH:
-
Acidic (pH < 3) : Rapid hydrolysis of the carboxamide.
-
Neutral (pH 7) : Stable for 24 hours.
Degradation Kinetics:
| pH | Degradation Rate (h) | Major Product |
|---|---|---|
| 2 | 0.15 | Carboxylic acid |
| 7 | 0.02 | Parent compound |
| 10 | 0.08 | 4a-Epimer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Stereochemistry
Key structural differences among tetracycline analogs are summarized below:
Key Observations :
- Stereochemical differences at 4a (R vs. S) and 12a (R vs. S) positions influence spatial orientation of hydroxyl groups, affecting hydrogen bonding with ribosomal RNA .
- Salt forms: Hydrochloride derivatives (target, sarecycline, tetracycline) improve aqueous solubility, whereas non-salt forms () may exhibit lower bioavailability .
Bioactivity and Resistance Profiles
- Target Compound : Preliminary docking studies suggest enhanced affinity for bacterial ribosomes due to the methylidene group, with MIC values against S. aureus comparable to sarecycline (0.25–1 µg/mL) .
- Sarecycline : Approved for acne, it avoids tetracycline resistance (e.g., tetK efflux pumps) via its bulky C7 substituent, which the target compound lacks .
- Tetracycline HCl : Broader spectrum but susceptible to resistance; MICs for E. coli range from 2–8 µg/mL, higher than the target compound’s predicted 0.5–2 µg/mL .
- Deuterated Analog (): Deuterium substitution at dimethylamino groups increases metabolic stability (t₁/₂ ~8 hrs vs. tetracycline’s ~6 hrs) but reduces antibacterial potency .
Analytical Comparisons
- Molecular Networking : The target compound clusters with sarecycline (cosine score >0.8) but diverges from tetracycline (score ~0.6) due to methylidene vs. methyl groups .
- Tanimoto Similarity : Compared to tetracycline, the target compound has a Tanimoto coefficient of 0.75 (Morgan fingerprints), indicating moderate structural overlap but distinct bioactivity .
Research Findings and Clinical Implications
- Synthsis Challenges : The methylidene group requires specialized catalysts (e.g., palladium on carbon) for stereoselective synthesis, as seen in amidochelocardin derivatives () .
- Safety : Hydrochloride salts reduce gastrointestinal irritation compared to free bases, aligning with tetracycline’s safety profile () .
- Resistance Mitigation: The methylidene group may hinder recognition by TetX monooxygenases, a common resistance mechanism .
Q & A
Basic Research Questions
How can the stereochemical configuration of this compound be experimentally validated?
Methodology:
- X-ray crystallography : Resolve absolute stereochemistry by analyzing single-crystal structures. For example, evidence from related tetracycline derivatives (e.g., 4-Epitetracycline Hydrochloride) confirms that stereocenters (4S,4aR,5S,5aR,12aR) are critical for biological activity .
- NMR spectroscopy : Use NOESY/ROESY to confirm spatial proximity of protons, particularly around the dimethylamino and hydroxyl groups. Coupling constants (e.g., -values for axial/equatorial protons) help distinguish between cis/trans configurations in the tetracyclic core .
- Circular dichroism (CD) : Compare optical rotation data with known stereoisomers to validate chiral centers .
What analytical techniques are recommended for purity assessment?
Methodology:
- HPLC-MS : Use reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/0.1% formic acid. Monitor for impurities such as epimers or degradation products (e.g., anhydrotetracyclines) .
- TGA/DSC : Assess thermal stability and detect hydrate/solvate forms. The compound’s melting point and decomposition profile should align with literature values (e.g., ~200°C for similar tetracyclines) .
- Elemental analysis : Verify C, H, N, and Cl content (±0.4% deviation) to confirm stoichiometry .
What are the key considerations for handling and storage?
Methodology:
- Storage : Store at –20°C in airtight, light-resistant containers to prevent photodegradation and oxidation. Use desiccants to avoid hygroscopic absorption .
- Safety protocols : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved N95 respirators during synthesis. Use fume hoods for solvent evaporation steps due to potential HCl release .
Advanced Research Questions
How can computational chemistry optimize synthetic routes for this compound?
Methodology:
- Reaction pathway modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and intermediates. For example, the formation of the methylidene group at C6 may involve keto-enol tautomerization, which can be simulated to identify optimal pH and temperature conditions .
- Machine learning : Train models on reaction yield datasets (e.g., solvent polarity, catalyst loading) to prioritize high-yield conditions. ICReDD’s workflow integrates quantum mechanics and experimental data for reaction design .
- Retrosynthetic analysis : Fragment the molecule into modular units (e.g., tetracyclic core, dimethylamino side chain) using tools like Synthia or Chematica .
How to resolve contradictions in reported biological activity data?
Methodology:
- Dose-response profiling : Re-evaluate activity in standardized assays (e.g., MIC against Staphylococcus aureus ATCC 25923). Discrepancies may arise from impurities (e.g., epimeric contaminants) or solvent effects (DMSO vs. water) .
- Metabolite screening : Use LC-MS/MS to identify active metabolites. For example, hydroxylation at C10 may enhance antibacterial activity but reduce stability .
- Receptor docking studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities with ribosomal targets (e.g., 30S subunit). Conflicting data may reflect differences in protein conformations .
What strategies mitigate degradation during in vitro assays?
Methodology:
- pH stabilization : Conduct assays in pH 6–7 buffers (e.g., PBS) to prevent acid-catalyzed ring-opening or base-induced hydrolysis of the β-diketone system .
- Antioxidant additives : Include 1 mM ascorbic acid to inhibit oxidative degradation at the phenolic hydroxyl groups .
- Light control : Use amber plates or opaque incubators to block UV-induced radical formation .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
